molecular formula C7H5BrF3N B15248434 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine

2-Bromo-3-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B15248434
M. Wt: 240.02 g/mol
InChI Key: JEYYYJKHDHLUHW-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a trifluoroethyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 3-(2,2,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This can lead to interactions with enzymes, receptors, and other proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-3-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-5(2-1-3-12-6)4-7(9,10)11/h1-3H,4H2

InChI Key

JEYYYJKHDHLUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)CC(F)(F)F

Origin of Product

United States

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